REACTION_CXSMILES
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C1(C[N:8]2[CH2:13][CH2:12][CH:11]([C:14]([N:16]3[CH2:25][CH2:24][C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[CH2:17]3)=[O:15])[CH2:10][CH2:9]2)C=CC=CC=1.C>C(O)(=O)C>[NH:8]1[CH2:13][CH2:12][CH:11]([C:14]([N:16]2[CH2:25][CH2:24][C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:17]2)=[O:15])[CH2:10][CH2:9]1
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Name
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Quantity
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115 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CN1CCC(CC1)C(=O)N1CC2=CC=CC=C2CC1
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Name
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Quantity
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1 L
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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Quantity
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4 g
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Type
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reactant
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Smiles
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C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is subjected to a hydrogenation at 75° C. under 0.35 MPa
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Name
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Type
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|
Smiles
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N1CCC(CC1)C(=O)N1CC2=CC=CC=C2CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |